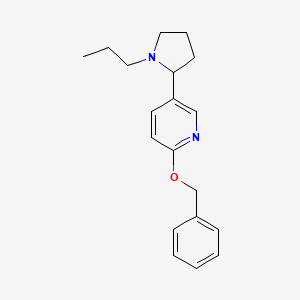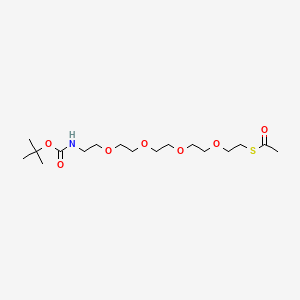
S-acetyl-PEG4-NHBoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-acetyl-PEG4-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. This compound is particularly valuable in the field of medicinal chemistry for its role in facilitating the selective degradation of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-acetyl-PEG4-NHBoc involves multiple steps, starting with the preparation of the PEG4 linker. The PEG4 linker is then functionalized with an acetyl group and a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The production is carried out under controlled conditions to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
S-acetyl-PEG4-NHBoc primarily undergoes substitution reactions due to the presence of reactive functional groups. The acetyl group can be replaced by other functional groups, and the Boc-protected amine can be deprotected under acidic conditions to yield the free amine .
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.
Major Products
The major products formed from these reactions include various functionalized PEG linkers that can be further used in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
S-acetyl-PEG4-NHBoc is widely used in scientific research, particularly in the development of PROTACs. These compounds have shown promise in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The PEG4 linker enhances the solubility and bioavailability of PROTACs, making them more effective in targeting intracellular proteins .
Mecanismo De Acción
The mechanism of action of S-acetyl-PEG4-NHBoc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- S-acetyl-PEG2-NHBoc
- S-acetyl-PEG6-NHBoc
- S-acetyl-PEG8-NHBoc
Uniqueness
Compared to its analogs, S-acetyl-PEG4-NHBoc offers a balanced length of the PEG linker, providing optimal solubility and flexibility for the synthesis of PROTACs. The PEG4 linker is long enough to ensure adequate spacing between the ligands but not too long to cause steric hindrance .
Propiedades
Fórmula molecular |
C17H33NO7S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20) |
Clave InChI |
ICWKORBMGMWYBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



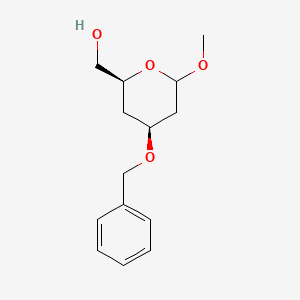
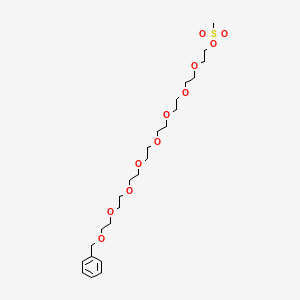
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)

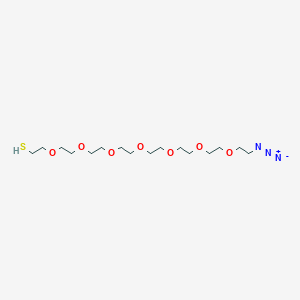
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)




